
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. This molecule has been studied for its potential use in treating various types of cancers and autoimmune diseases.
Aplicaciones Científicas De Investigación
Supramolecular Packing Motifs
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-(trifluoromethyl)benzamide demonstrates interesting supramolecular packing motifs. Lightfoot et al. (1999) described aryl rings self-assembled into a π-stack surrounded by a triple helical network of hydrogen bonds, suggesting a novel mode of organization for columnar liquid crystals (Lightfoot, Mair, Pritchard, & Warren, 1999).
Enantioselective Synthesis
The compound also plays a role in the enantioselective synthesis of piperidines. Calvez, Chiaroni, and Langlois (1998) achieved the synthesis of erythro (2S)-1-benzyl-2-hydroxybenzyl pyrrolidine, leading to the creation of (2S,3R)-1-benzyl-3-hydroxy-2-phenylpiperidine (Calvez, Chiaroni, & Langlois, 1998).
Antiplasmodial Activities
Hermann et al. (2021) explored the antiplasmodial activities of N-acylated furazan-3-amines, demonstrating significant activity against Plasmodium falciparum. This research reveals potential therapeutic applications in treating malaria (Hermann, Hochegger, Dolensky, Seebacher, Saf, Kaiser, Mäser, & Weis, 2021).
Synthesis and Characterization
A novel approach to the synthesis and characterization of this compound involves the introduction of deuterium and tritium, as detailed by Shevchenko, Nagaev, and Myasoedov (2014). This study highlights the preparation of labeled compounds, offering insights into their structural analysis and potential applications in radiolabeling for biological studies (Shevchenko, Nagaev, & Myasoedov, 2014).
Antimicrobial and Antioxidant Activities
Yang et al. (2015) discovered a new benzamide from endophytic Streptomyces YIM67086, showcasing antimicrobial and antioxidant activities. This study underscores the potential of benzamides, including N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-(trifluoromethyl)benzamide, in developing new antimicrobial agents with added antioxidant benefits (Yang, Peng, Yang, Li, Xiong, Zhao, & Ding, 2015).
Corrosion Inhibition Studies
Mishra et al. (2018) conducted synthesis, characterization, and corrosion inhibition studies on N-phenyl-benzamide derivatives, demonstrating their efficacy in preventing acidic corrosion of mild steel. This research highlights a novel application area of benzamides in materials science, focusing on their protective properties in corrosive environments (Mishra, Verma, Lgaz, Srivastava, Quraishi, & Ebenso, 2018).
Propiedades
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O3/c1-28-17-9-8-15(12-16(17)25-10-3-2-7-18(25)26)24-19(27)13-5-4-6-14(11-13)20(21,22)23/h4-6,8-9,11-12H,2-3,7,10H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZXHFDDJAQZFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-nitrofuran-2-yl)methanone oxalate](/img/structure/B2918950.png)
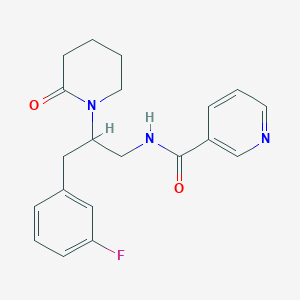

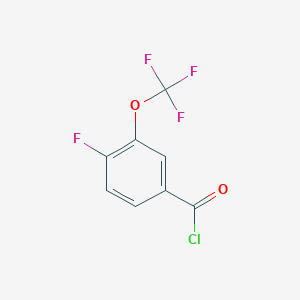
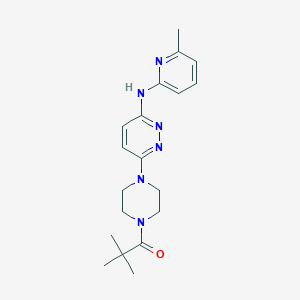
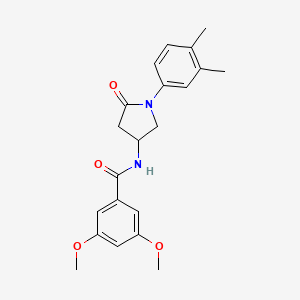
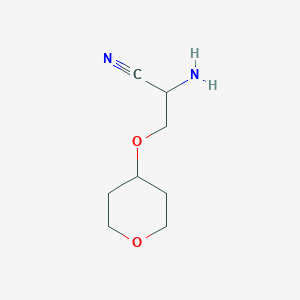
![3-butyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2918963.png)
![N-[2-(phenethylsulfamoyl)ethyl]-piperonylamide](/img/structure/B2918964.png)
![N-isopropyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2918965.png)
![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2918968.png)
![N1-(5-chloro-2-methylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2918970.png)
![2,4,5-trimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2918971.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2918973.png)